L-Chicoric acid
CAS No.:
Cat. No.: VC13629618
Molecular Formula: C22H18O12
Molecular Weight: 474.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H18O12 |
---|---|
Molecular Weight | 474.4 g/mol |
IUPAC Name | 2,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]butanedioic acid |
Standard InChI | InChI=1S/C22H18O12/c23-13-5-1-11(9-15(13)25)3-7-17(27)33-19(21(29)30)20(22(31)32)34-18(28)8-4-12-2-6-14(24)16(26)10-12/h1-10,19-20,23-26H,(H,29,30)(H,31,32)/b7-3+,8-4+ |
Standard InChI Key | YDDGKXBLOXEEMN-FCXRPNKRSA-N |
Isomeric SMILES | C1=CC(=C(C=C1/C=C/C(=O)OC(C(=O)O)C(OC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O)O)O |
SMILES | C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
L-Chicoric acid (CHO) belongs to the caffeic acid derivatives, featuring two caffeoyl groups esterified to a tartaric acid backbone . Its stereochemistry includes two chiral centers, yielding three optical isomers: L-chicoric acid (2R,3R), D-chicoric acid (2S,3S), and meso-chicoric acid (2R,3S) . The L-configuration demonstrates superior bioactivity in pharmacological models compared to other isomers .
Physicochemical Properties
The compound exhibits solubility in polar solvents (ethanol, methanol, hot water) but limited solubility in non-polar media (benzene, chloroform) . Thermal stability studies indicate decomposition above 200°C, with photodegradation observed under UV exposure . Its acidity (pKa ≈ 3.1) derives from four ionizable groups: two phenolic hydroxyls and two carboxylic acids .
Natural Occurrence and Biosynthetic Pathways
Botanical Sources
Echinacea purpurea remains the primary natural source, containing 0.3–1.2% chicoric acid in aerial parts . Secondary sources include:
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Cichorium intybus (0.1–0.7% in roots)
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Lactuca sativa (0.05–0.2% in leaves)
Content varies significantly with growth conditions, harvest time, and extraction methods. Supercritical CO extraction yields 12–15% higher recovery than conventional ethanol extraction .
Biosynthetic Regulation
The biosynthetic pathway involves:
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Phenylalanine → Cinnamic acid via phenylalanine ammonia-lyase
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Hydroxylation to caffeic acid
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Esterification with tartaric acid by hydroxycinnamoyl transferases
Gene expression analysis in E. purpurea reveals upregulation of HCT and 4CL genes during peak chicoric acid production .
Synthetic Methodologies and Industrial Production
Historical Synthesis Approaches
Early methods (Scarpati & Oriente, 1958) utilized caffeoyl chloride and L-tartaric acid, achieving 22% yield but with purity <70% . Key limitations included:
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Thermal instability of caffeoyl intermediates
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Racemization during esterification
tert-Butyl Protection Strategy
Kulangiappar et al. (2014) developed a 4-step synthesis:
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Tartaric acid → tert-butyl tartrate (78% yield)
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Caffeic acid → diacetyl caffeic acid (85%)
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Coupling via DCC/HOBt (65%)
Sulfonate Intermediate Method
Tian et al. (2021) optimized:
Comparative Synthesis Metrics
Method | Yield (%) | Purity (%) | Cost Index | Scalability |
---|---|---|---|---|
Classical (1958) | 22 | 68 | 1.0 | Low |
tert-Butyl (2014) | 39 | 95 | 2.3 | Moderate |
Sulfonate (2021) | 80.5 | 98.5 | 1.8 | High |
Pharmacological Activities and Mechanisms
HIV-1 Inhibition
L-Chicoric acid inhibits HIV integrase (IC = 100 nM) through:
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Competitive binding to catalytic Mg sites
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Disruption of viral DNA strand transfer
In combination therapy: -
33% dose reduction of zidovudine + protease inhibitors
SARS-CoV-2 Activity
Recent studies demonstrate binding to nucleocapsid (N) protein:
Glucose Homeostasis
Lipid Metabolism
Anti-Inflammatory Actions
Model | Effect Size | Mechanism |
---|---|---|
LPS-induced RAW264 | ↓ NO (IC = 12 μM) | iNOS suppression (NF-κB) |
DSS colitis mice | ↓ IL-6 (72%), TNF-α (68%) | STAT3 inhibition |
Neuroinflammation | ↑ BDNF (1.8× control) | TrkB/CREB pathway activation |
Recent Advancements and Clinical Translation
Formulation Challenges
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pH-dependent degradation (t = 3.2 h at pH 7.4)
Preclinical Efficacy
Diabetes Model (STZ-induced mice):
Obesity Model (HFD-fed rats):
Future Perspectives and Research Priorities
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Synthesis Optimization
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Develop continuous flow processes for scale-up
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Explore biocatalytic methods using engineered hydrolases
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Clinical Validation
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Phase I trials for pharmacokinetic profiling
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Combination therapies with existing antiretrovirals
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Structural Modification
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Prodrug designs to enhance stability
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Metal complexation for targeted delivery
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